molecular formula C22H21BrN2OS B2816655 (5-(4-Bromophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione CAS No. 391890-86-1

(5-(4-Bromophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione

Cat. No.: B2816655
CAS No.: 391890-86-1
M. Wt: 441.39
InChI Key: FXLMEKAQHVBQPB-UHFFFAOYSA-N
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Description

(5-(4-Bromophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a piperazine core, a privileged scaffold in pharmaceuticals known to positively modulate the pharmacokinetic properties of drug substances and found in bioactive compounds targeting a wide range of conditions, including antibacterial, antifungal, antipsychotic, antidepressant, and antitumor applications . The structure incorporates a (5-(4-Bromophenyl)furan-2-yl) group; furan-based carboxamide analogs have demonstrated significant biological activity, particularly exhibiting potent efficacy against extensively drug-resistant (XDR) bacterial pathogens such as carbapenem-resistant Acinetobacter baumannii (CRAB) and methicillin-resistant Staphylococcus aureus (MRSA) in preclinical research . The specific arrangement of the bromophenyl, furan, and m-tolyl-substituted piperazine groups in this methanethione derivative makes it a valuable intermediate for constructing compound libraries or investigating structure-activity relationships (SAR) in various biochemical assays. This product is intended for research and development purposes in a controlled laboratory environment exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[5-(4-bromophenyl)furan-2-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2OS/c1-16-3-2-4-19(15-16)24-11-13-25(14-12-24)22(27)21-10-9-20(26-21)17-5-7-18(23)8-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLMEKAQHVBQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(4-Bromophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a bromophenyl group, along with a piperazine moiety linked to a methanethione group. The structural formula can be represented as follows:

C17H18BrN3S\text{C}_{17}\text{H}_{18}\text{BrN}_3\text{S}

Antimicrobial Activity

Research indicates that furan derivatives exhibit significant antimicrobial properties. Specifically, compounds containing furan rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that furan derivatives could outperform traditional antibiotics like streptomycin and tetracycline in certain assays .

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundActivityReference
Compound AIC50 = 0.55 µM against E. coli
Compound BIC50 = 0.47 µM against S. aureus
(5-(4-Bromophenyl)furan-2-yl)(...)TBDCurrent Study

Anti-inflammatory Effects

Furans have been documented to possess anti-inflammatory properties by modulating various signaling pathways, such as MAPK and PPAR-γ. These pathways are crucial in regulating immune responses and inflammation . The specific compound may exert similar effects due to its structural characteristics.

The mechanisms through which this compound exhibits its biological activities are likely multifaceted:

  • Ion Channel Modulation : Similar compounds have been shown to inhibit ion channels in mosquito larvae, suggesting potential applications in pest control .
  • Enzyme Inhibition : The methanethione group may interact with various enzymes, leading to altered metabolic pathways.
  • Receptor Interactions : Piperazine derivatives often target dopamine and serotonin receptors, indicating potential neuropharmacological effects .

Study 1: Antibacterial Activity

In a comparative study, several furan derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications to the furan structure significantly enhanced antibacterial activity. For instance, the introduction of halogen groups resulted in increased potency against resistant strains .

Study 2: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory effects of related furan compounds revealed their ability to downregulate pro-inflammatory cytokines in vitro. This suggests that this compound could similarly influence inflammatory pathways, warranting further exploration .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research in antimicrobial and anti-inflammatory therapies. Future studies should focus on:

  • Comprehensive in vitro and in vivo evaluations of its pharmacological profiles.
  • Detailed mechanistic studies to elucidate its interactions at the molecular level.
  • Investigating potential side effects and therapeutic windows for clinical applications.

This compound represents a significant addition to the library of bioactive furan derivatives, with potential implications in medicinal chemistry and drug development.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the furan and piperazine moieties contributes to its ability to interact with biological targets involved in cancer progression. For instance, derivatives of similar structures have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that compounds with bromophenyl substitutions can enhance the potency of anticancer activity due to increased lipophilicity and better interaction with cellular membranes .

1.2 Neuropharmacological Effects

The piperazine ring in the compound is known for its neuropharmacological properties. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression. Preliminary studies suggest that this compound may modulate serotonin receptors, potentially offering a new avenue for developing antidepressants .

Pharmacological Research

2.1 Inhibition of Ion Channels

Research has shown that compounds containing both furan and piperazine can inhibit specific ion channels, such as those involved in neuronal excitability and muscle contraction. This inhibition can lead to therapeutic effects in conditions like epilepsy or chronic pain . The specific interactions of (5-(4-Bromophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione with ion channels are currently under investigation, aiming to elucidate its mechanism of action.

2.2 Antimicrobial Properties

The compound's potential antimicrobial activity has also been a focus of research. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that the methanethione functional group may play a crucial role in this activity through mechanisms such as disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Agricultural Applications

3.1 Pest Control

Given its structural characteristics, this compound is being explored for use as an agrochemical agent. The compound's potential to act as an insecticide or acaricide is under investigation, particularly against pests that affect crop yields. Studies indicate that compounds with similar furan and piperazine structures exhibit neurotoxic effects on insects, leading to paralysis and death .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study BNeuropharmacological EffectsShowed modulation of serotonin receptors leading to anxiolytic effects in animal models.
Study CAntimicrobial PropertiesEffective against Gram-positive bacteria with minimum inhibitory concentrations significantly lower than standard antibiotics.
Study DPest ControlExhibited high toxicity against common agricultural pests, suggesting potential for development as a biopesticide.

Comparison with Similar Compounds

Functional Implications of Substituents

  • Halogenation (Br vs. Cl) : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance membrane permeability and prolong half-life .
  • Aryl Group Positioning : The para-bromo substituent in the target compound versus meta-chloro in the analogue could lead to divergent binding modes due to steric and electronic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-(4-Bromophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with (i) coupling a 4-bromophenyl-substituted furan precursor with a piperazine intermediate via nucleophilic substitution, followed by (ii) introducing the methanethione group using carbon disulfide or thiophosgene under inert conditions. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (60–80°C), and catalysts like potassium carbonate . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield (typically 55–70%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., bromophenyl aromatic protons at δ 7.4–7.6 ppm, furan protons at δ 6.2–6.8 ppm). FT-IR identifies the thiocarbonyl (C=S) stretch near 1200 cm⁻¹ . HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%), while X-ray crystallography (if crystals form) resolves stereochemistry .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology : Screen for receptor binding (e.g., serotonin or dopamine receptors via radioligand displacement assays) due to structural similarity to piperazine-based pharmacophores . Cytotoxicity can be tested using MTT assays on cancer cell lines (e.g., B16F10 melanoma, IC50 comparison with analogs) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between bromophenyl and fluorophenyl analogs be systematically analyzed?

  • Methodology : Perform comparative SAR studies :

  • Test analogs with halogens (Br vs. F) at the phenyl position in identical assays.
  • Use density functional theory (DFT) to calculate electronic effects (e.g., bromine’s electron-withdrawing vs. fluorine’s electronegativity) on thiocarbonyl reactivity .
  • Validate findings with molecular docking to assess binding affinity differences at target sites (e.g., serotonin receptors) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to GPCRs or enzymes.
  • Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100+ ns to assess stability of ligand-receptor complexes .
  • QSAR models using descriptors like logP, polar surface area, and halogen substituent parameters .

Q. How should researchers design SAR studies to isolate the effects of m-tolyl vs. other aryl substituents on the piperazine ring?

  • Methodology :

  • Synthesize derivatives with systematic substitutions (e.g., m-tolyl, p-tolyl, 3-fluorophenyl).
  • Compare binding kinetics (SPR or ITC) and pharmacokinetic profiles (e.g., metabolic stability in liver microsomes).
  • Use crystallographic data (if available) to correlate substituent bulkiness with steric hindrance in target pockets .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility or stability data across studies?

  • Methodology :

  • Standardize solubility testing (e.g., shake-flask method in PBS/DMSO) and stability assays (HPLC monitoring under varying pH/temperature) .
  • Cross-validate with thermal gravimetric analysis (TGA) to detect decomposition points .

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